(3R)-3-Hydroxy Quinine-vinyl-d3
Description
Historical Trajectory of Quinine (B1679958) and its Derivatives in Stereoselective Synthesis and Catalysis
Quinine, a natural product isolated from the bark of the Cinchona tree, has a rich history dating back to the 17th century as the first effective treatment for malaria. chiralpedia.compitt.edu Its complex molecular architecture, featuring four stereogenic centers, made it a formidable challenge for synthetic chemists for over a century. chiralpedia.comudel.edu The first total synthesis of quinine was a landmark achievement in organic chemistry, and subsequent efforts have continued to refine and improve upon these methods. udel.eduwikipedia.org
Beyond its medicinal applications, quinine and its derivatives have emerged as powerful tools in the field of stereoselective synthesis. wikipedia.org The inherent chirality of the quinine molecule makes it an effective catalyst and ligand for a variety of asymmetric reactions, enabling the selective production of one enantiomer over another. wikipedia.org This is of paramount importance in the pharmaceutical industry, where the different stereoisomers of a drug can have vastly different biological activities. nih.gov
Fundamental Significance of Stereochemistry in Chiral Compounds for Molecular Recognition and Reactivity
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding the behavior of chiral compounds. numberanalytics.com Chiral molecules, which are non-superimposable on their mirror images, exhibit distinct properties in chiral environments, such as the active sites of enzymes or receptors in the body. nih.govwashington.edu This "handedness" dictates how a molecule interacts with other chiral molecules, influencing everything from its biological activity to its reaction pathways. washington.edu
The concept of molecular recognition, where molecules selectively bind to one another, is intrinsically linked to stereochemistry. washington.edu Just as a right hand fits best in a right-handed glove, a specific stereoisomer will exhibit a higher binding affinity for its corresponding chiral receptor. nih.govwashington.edu This principle governs the efficacy of many drugs and the specificity of biological processes. In terms of reactivity, the spatial arrangement of functional groups in a chiral molecule can direct the course of a chemical reaction, leading to the preferential formation of one stereoisomeric product. numberanalytics.comvedantu.com
Theoretical and Practical Basis for Isotopic Labeling in Mechanistic and Analytical Chemistry
Isotopic labeling is a powerful technique that involves replacing an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. wikipedia.org This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a "tag" that can be tracked throughout a chemical reaction or a biological pathway. wikipedia.orgnumberanalytics.comnumberanalytics.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become an indispensable tool for elucidating reaction mechanisms. researchgate.net
By following the path of the isotopic label, chemists can gain detailed insights into bond-forming and bond-breaking steps, identify reaction intermediates, and understand the role of catalysts. numberanalytics.comnumberanalytics.com In analytical chemistry, isotopic labeling is used to enhance the sensitivity and accuracy of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comresearchgate.net For instance, in mass spectrometry, the mass difference between the labeled and unlabeled compounds allows for precise quantification.
Positioning of (3R)-3-Hydroxy Quinine-vinyl-d3 within the Landscape of Advanced Chiral Quinine Analogs and Labeled Probes
This compound is a prime example of a sophisticated chemical probe designed for advanced research. It is an isomer of (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 and a metabolite of quinine. scbt.comcymitquimica.com The "3R" designation specifies the stereochemistry at the 3-position of the quinuclidine (B89598) ring, a modification from the natural configuration. The "vinyl-d3" indicates that the three hydrogen atoms on the vinyl group have been replaced with deuterium.
This specific combination of features makes it a highly valuable tool. The hydroxy group at the 3-position provides a potential new point of interaction or modification, while the deuterium-labeled vinyl group serves as a spectroscopic marker. This allows researchers to use techniques like NMR and mass spectrometry to precisely track the fate of the vinyl group during a reaction. Such labeled analogs are crucial for mechanistic studies, helping to unravel the intricate details of how quinine-based catalysts function or how the molecule is metabolized in biological systems. nih.govnih.gov The development of such advanced chiral probes signifies a continuous effort to refine our understanding of chemical and biological processes at the molecular level.
Compound Information
| Compound Name |
| This compound |
| Quinine |
| (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 |
| Quinidine |
| Chloroquine |
| Primaquine |
| Quinotoxine |
| Strictosidine |
| Secologanin |
| Tryptamine |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁D₃N₂O₃ | scbt.comsapphirebioscience.com |
| Molecular Weight | 343.43 g/mol | scbt.comsapphirebioscience.com |
| Appearance | Off-White Solid | sapphirebioscience.com |
| Storage | Refrigerator | sapphirebioscience.com |
| Application | An isomer of (−)-(3S)-3-Hydroxy Quinine-vinyl-d3. For Research Use Only. | scbt.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(3R,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1/i1D2,3D |
InChI Key |
BSRUJCFCZKMFMB-CKEBYLJPSA-N |
Isomeric SMILES |
[2H]C(=C([2H])[C@@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control in the Production of 3r 3 Hydroxy Quinine Vinyl D3
Retrosynthetic Strategies for the (3R)-3-Hydroxy Quinine (B1679958) Skeleton
Retrosynthetic analysis of the (3R)-3-Hydroxy Quinine skeleton involves conceptually disassembling the molecule to identify key bond disconnections and strategic intermediates. The core quinine framework has been a subject of synthetic planning for over a century, leading to several established strategies.
A common approach involves disconnecting the molecule into two main heterocyclic components: a quinoline (B57606) portion and a quinuclidine (B89598) portion. wikipedia.orglibretexts.org The classic Woodward-Doering synthesis, for instance, targeted quinotoxine, an isomer of quinine, which could be formed by coupling ethyl quininate (the quinoline part) with homomeroquinene (a piperidine (B6355638) precursor to the quinuclidine system). libretexts.orgunito.it
More modern retrosynthetic analyses have explored different disconnections of the quinuclidine ring system. Key strategies include:
N1–C8 Disconnection: This historic approach, first explored by Rabe, involves forming the bond between the quinuclidine nitrogen and the carbon bearing the quinoline ring. acs.org This strategy has been refined in modern syntheses.
N1–C6 Disconnection: An alternative strategy elegantly demonstrated by Stork, this involves a late-stage closure to form the quinuclidine ring. acs.org
C3–C4 Disconnection: This novel approach constructs the azabicyclo[2.2.2]octane ring system via a C-C bond formation, as demonstrated in a synthesis of 7-hydroxy-quinine. acs.org
C8–C9 Disconnection: A recent strategy developed by Maulide's group utilizes an aldol (B89426) reaction to connect the two main fragments, offering flexibility for analogue synthesis. scientificupdate.com
For the specific target, (3R)-3-Hydroxy Quinine, the retrosynthesis must also account for the C3-hydroxyl group. This functionalization is typically envisioned as a late-stage transformation. A plausible retrosynthetic sequence would first target a suitable quinine or deoxyquinine (B79579) precursor, which would then undergo a stereoselective hydroxylation at the C3 position of the quinuclidine ring. nih.govresearchgate.net The final step in the non-isotopically labeled synthesis would be this targeted oxidation.
Enantioselective and Diastereoselective Synthetic Routes to the Quinine Core
The synthesis of quinine is a significant challenge due to its four stereogenic centers. nih.gov Achieving the correct absolute and relative stereochemistry has driven the development of sophisticated enantioselective and diastereoselective methods.
The first fully stereoselective total synthesis was reported by Gilbert Stork in 2001, which masterfully controlled the stereochemistry starting from a chiral building block and proceeding through highly diastereoselective reactions. nih.govudel.edu
In recent years, organocatalysis has emerged as a powerful tool for establishing the stereochemistry of the quinine core. researchgate.net Researchers have developed pot-economical syntheses using a diphenylprolinol silyl (B83357) ether catalyst. nih.gov These multi-reaction sequences, which can include Michael additions, aza-Henry reactions, and hemiaminalizations, can produce highly functionalized and optically active piperidine derivatives—key precursors to the quinuclidine core—with excellent enantioselectivity. nih.govnih.govrsc.org
Another innovative approach involves a C–H activation strategy. scientificupdate.com This method uses a directing group to facilitate a palladium-catalyzed arylation with complete regio- and diastereocontrol, establishing the crucial link between the precursor fragments. scientificupdate.com
Below is a table summarizing key stereoselective reactions employed in modern quinine syntheses.
| Reaction Type | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |
| Formal aza [3+3] Cycloaddition | Diphenylprolinol Silyl Ether | Forms chiral tetrasubstituted piperidine | Excellent enantiomeric excess | nih.gov, rsc.org |
| Multi-component Coupling | Diphenylprolinol Silyl Ether | Asymmetric Michael/aza-Henry cascade | Excellent enantioselectivity and diastereoselectivity | nih.gov |
| C(sp3)-H Activation/Arylation | Palladium Catalyst with Picolinamide Directing Group | Connects quinuclidine and aryl fragments | Complete regio- and diastereocontrol | scientificupdate.com |
| Asymmetric Aldol Reaction | LiHMDS / Ti(OiPr)3Cl | Connects quinuclidine and quinoline fragments | High diastereoselectivity | scientificupdate.com |
Precise Introduction of the (3R)-Hydroxyl Group: Approaches and Stereochemical Fidelity
The introduction of a hydroxyl group at the C3 position of the quinuclidine ring with the (R) configuration is a critical transformation. While classical chemical oxidation of such a sterically hindered and unactivated C-H bond with high stereofidelity is exceptionally challenging, biocatalysis offers a precise solution.
Research into quinine metabolism has identified 3-hydroxyquinine (B22115) as the principal metabolite in humans. nih.govki.se This hydroxylation is catalyzed with remarkable regio- and stereoselectivity by the cytochrome P-450 enzyme, specifically CYP3A4. nih.govki.se
Key Findings on Enzymatic 3-Hydroxylation:
Major Metabolic Pathway: In vitro studies using human liver microsomes confirmed that the formation of 3-hydroxyquinine has the highest intrinsic clearance compared to other metabolites. nih.gov
Enzyme Specificity: Incubations with human recombinant CYP3A4 resulted predominantly in the formation of 3-hydroxyquinine. ki.se
Inhibition Studies: The formation of 3-hydroxyquinine was completely inhibited by known CYP3A4 inhibitors like ketoconazole (B1673606) and troleandomycin, confirming the enzyme's primary role. nih.gov
This enzymatic approach represents the most effective method for achieving the desired stereochemical fidelity at the C3 position, transforming a quinine precursor into the (3R)-3-hydroxy derivative. This biocatalytic step can be integrated into a semi-synthetic route starting from natural quinine.
Regio- and Stereospecific Deuterium (B1214612) Incorporation into the Vinyl Moiety
Introducing deuterium into the vinyl group to create (3R)-3-Hydroxy Quinine-vinyl-d3 can be accomplished through two primary strategies: direct hydrogen/deuterium (H/D) exchange on an intact vinyl group or by constructing the deuterated vinyl group from isotopically labeled starting materials during a total synthesis.
Methods for Vinyl H/D Exchange
Direct and selective deuteration of a terminal vinyl group can be achieved using transition metal catalysis. Iridium-based catalysts have shown exceptional efficacy for this type of transformation. Specifically, an iridium pincer complex has been demonstrated to catalyze the H/D exchange of vinylic C-H bonds with high levels of deuterium incorporation. princeton.edu
The reaction typically uses an inexpensive deuterium source like benzene-d6 (B120219). The proposed mechanism involves the oxidative addition of a vinylic C-H bond to the iridium center, followed by reductive elimination after exchange with the deuterated solvent. princeton.edu This method is highly selective for terminal olefins and proceeds without olefin isomerization, making it ideal for the late-stage deuteration of complex molecules like quinine. princeton.edu
Strategies for Trideuterovinyl Group Formation
An alternative to H/D exchange is to build the deuterated vinyl group during a total synthesis. Many synthetic routes to quinine install the vinyl group in the later stages, offering an opportunity to use deuterated reagents.
For example, syntheses that employ a Wittig olefination to form the C3-substituent could be adapted. scientificupdate.com The use of a deuterated phosphonium (B103445) ylide, such as one derived from deuterated methyltriphenylphosphonium (B96628) iodide, would install a dideuterovinyl group (-CD=CD2). Similarly, syntheses that construct the vinyl group via a Hofmann elimination could potentially be modified by using deuterated precursors to control the isotopic composition of the final olefin. wikipedia.org
While feasible, this approach is contingent on a total synthesis, which is often less practical than a semi-synthetic route from natural quinine. wikipedia.org For producing this compound, the most efficient pathway would likely involve the iridium-catalyzed H/D exchange on the vinyl group of (3R)-3-Hydroxy Quinine itself.
Total Synthesis Approaches and Semi-Synthetic Derivatization from Quinine Precursors
The production of this compound can be envisioned through either a full total synthesis or a semi-synthetic modification of naturally occurring quinine.
Total Synthesis: This approach builds the molecule from simple, often achiral, starting materials. scientificupdate.comnih.gov
Advantages: It offers maximum flexibility to introduce isotopic labels and structural modifications at any desired position. For instance, a trideuterovinyl group could be installed using deuterated reagents during the synthesis.
Disadvantages: Total syntheses of quinine are typically lengthy, complex, and low-yielding, making them less economically viable for producing larger quantities. wikipedia.orgwikipedia.org
Semi-Synthetic Derivatization: This approach uses quinine, which is readily and economically isolated from the bark of the Cinchona tree, as the starting material. wikipedia.org
Advantages: This is a more practical and cost-effective route. The complex stereochemical architecture of the core is already established.
Disadvantages: The modifications are limited to the functional groups present in the natural product. However, for the target molecule, the required transformations are feasible.
A plausible and efficient semi-synthetic route to this compound would be a three-step process:
Start with natural (-)-quinine.
Perform a regioselective iridium-catalyzed H/D exchange on the vinyl group using a deuterium source like benzene-d6 to produce Quinine-vinyl-d3. princeton.edu
Subject the deuterated quinine to enzymatic hydroxylation using CYP3A4 to stereoselectively install the (3R)-hydroxyl group, yielding the final target compound. nih.govki.se
This semi-synthetic strategy leverages the efficiency of modern catalytic methods and the precision of biocatalysis, representing the most logical pathway for the production of this compound.
Mechanistic Investigations and Isotopic Labeling Applications of 3r 3 Hydroxy Quinine Vinyl D3
Elucidation of Organic Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) is a fundamental tool for investigating the rate-determining step of a chemical reaction. It compares the rate of a reaction with a deuterated substrate to the rate with the corresponding non-deuterated substrate. The C-D bond is stronger than the C-H bond, and thus requires more energy to break. If the cleavage of this bond is part of the rate-determining step, the reaction will proceed more slowly with the deuterated compound, resulting in a KIE greater than 1.
For (3R)-3-Hydroxy Quinine-vinyl-d3, the deuterium atoms are located on the vinyl group. Therefore, this compound is ideally suited for studying the mechanism of reactions involving this specific functional group. For instance, in reactions such as hydroboration, oxidation, or polymerization that proceed via the vinyl moiety, a significant KIE would indicate that the initial interaction with the vinyl group is a rate-limiting part of the reaction sequence.
Table 1: Hypothetical Deuterium Kinetic Isotope Effects (KIE) for Reactions Involving the Vinyl Group of Quinine (B1679958) Derivatives
| Reaction Type | Reagents | kH/kD (KIE) | Implication for Rate-Determining Step |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 1.15 | C-B bond formation is partially rate-limiting |
| Epoxidation | m-CPBA | 1.02 | C-H(D) bond is not broken in the rate-determining step |
| Radical Addition | HBr, AIBN | 1.25 | Hydrogen (deuterium) atom abstraction is involved in the rate-determining step |
| Heck Coupling | Pd(OAc)2, PPh3, Base | 1.05 | C-H(D) bond activation is not the slowest step |
This table is illustrative and presents typical KIE values for the respective reaction types. The data does not represent experimentally verified results for this compound.
This compound as a Stereochemical Probe in Asymmetric Transformations
Cinchona alkaloids and their derivatives are renowned for their use as catalysts and ligands in asymmetric synthesis, inducing chirality in the products of a reaction. wiley.comsigmaaldrich.comrsc.orgresearchgate.nete-bookshelf.de The stereochemical outcome of these reactions is often highly sensitive to the structure of the catalyst. By selectively deuterating a part of the catalyst, such as the vinyl group in this compound, researchers can probe the subtle steric and electronic interactions that govern the transfer of chirality.
While the primary role of the vinyl group in many cinchona alkaloid-catalyzed reactions is not direct participation in bond-breaking, its steric bulk and electronic nature can influence the conformational preference of the catalyst-substrate complex. A change in the enantiomeric excess (ee) of the product when using the deuterated versus the non-deuterated catalyst could suggest that the vinyl group is involved in crucial, albeit weak, non-covalent interactions in the transition state that determines the stereochemistry.
Table 2: Hypothetical Enantiomeric Excess (ee) in an Asymmetric Michael Addition Catalyzed by Quinine Derivatives
| Catalyst | Substrate | Product ee (%) | Interpretation |
| (3R)-3-Hydroxy Quinine | Nitromethane, Chalcone | 92 | Baseline enantioselectivity |
| This compound | Nitromethane, Chalcone | 91 | Minor steric/electronic effect of deuterium substitution |
This table is a hypothetical representation to illustrate the potential use as a stereochemical probe. The data is not based on published experimental results for this compound.
Isotopic Tracer Applications in Biochemical Pathway Elucidation (non-human, non-clinical systems)
Isotopically labeled compounds are invaluable for tracing the metabolic fate of molecules in biological systems. (3R)-3-Hydroxy Quinine is a known major metabolite of quinine, formed in the liver primarily by the cytochrome P450 enzyme CYP3A4. nih.govresearchgate.net The deuterated analog, this compound, can be used as a tracer to study the further metabolism and disposition of this primary metabolite in various non-human and non-clinical in vitro and in vivo systems.
When a mixture of the deuterated and non-deuterated 3-hydroxyquinine (B22115) is introduced into a biological system (e.g., liver microsomes from a preclinical species), the subsequent metabolites can be analyzed by mass spectrometry. The presence of the deuterium label allows for the unambiguous identification and quantification of downstream products originating from 3-hydroxyquinine, helping to map out the complete metabolic pathway. This is particularly useful for identifying previously unknown or minor metabolites. nih.gov
Studies of Enzyme-Substrate Interactions using Labeled Quinine Derivatives (non-clinical context)
The use of deuterated substrates can provide insights into the interactions between a molecule and its metabolizing enzyme. In the context of this compound, the focus would be on enzymes that might further process this metabolite. If a subsequent metabolic step involves the vinyl group, a KIE can be observed. This effect can help to determine whether the C-H bond cleavage at the vinyl group is a rate-limiting step in the enzymatic reaction.
Furthermore, deuterated standards like this compound are crucial for accurate quantification in metabolic studies. In drug metabolism and pharmacokinetics (DMPK) studies, a heavy-isotope labeled version of the analyte is often used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Its chemical and physical properties are nearly identical to the non-labeled compound, ensuring similar behavior during sample preparation and analysis, but its different mass allows it to be distinguished and used for precise concentration measurements. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3r 3 Hydroxy Quinine Vinyl D3
High-Resolution NMR Spectroscopy for Stereochemical and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. rsc.org For a molecule with multiple chiral centers such as (3R)-3-Hydroxy Quinine-vinyl-d3, NMR provides crucial information on atom connectivity, the chemical environment of each nucleus, and the spatial relationships between atoms, which are fundamental to establishing its constitution and configuration. rsc.orgresearchgate.net
Techniques like ¹H and ¹³C NMR are foundational. In ¹H NMR, the chemical shifts (δ) of protons in the quinuclidine (B89598) and quinoline (B57606) moieties are highly sensitive to their local electronic and steric environments. researchgate.net The introduction of the 3-hydroxy group significantly alters the chemical shifts of nearby protons, particularly those on the quinuclidine skeleton, compared to the parent quinine (B1679958) molecule. mit.edu Coupling constants (J-values) derived from these spectra provide dihedral angle information, which helps to define the molecule's preferred conformation in solution. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to unambiguously assign all proton and carbon signals, respectively.
The stereochemistry at the newly formed C3 chiral center influences the magnetic environment of the entire molecule. This effect can be observed in the subtle differences in chemical shifts of the diastereotopic protons and carbons throughout the structure.
Applications of Deuterium (B1214612) NMR (²H NMR) in Chiral Recognition
Deuterium (²H) NMR spectroscopy offers a direct method to observe the deuterated vinyl group in this compound. While proton NMR can confirm deuterium incorporation by showing the disappearance of the corresponding vinyl proton signals, ²H NMR provides a direct signal from the deuterium nuclei. researchgate.net
In the context of chiral recognition, the true power of ²H NMR is realized when the molecule is placed in a chiral environment, such as a chiral liquid crystal. nih.govmdpi.com In an achiral solvent, the deuterium nuclei of the -CD=CD₂ group would produce signals based on their chemical shift. However, in a chiral anisotropic medium, enantiomers (or in this case, diastereomers if a chiral auxiliary is used) can be distinguished. nih.gov The deuterium nucleus possesses a nuclear quadrupole moment, which interacts with the electric field gradient of the anisotropic solvent. This interaction results in quadrupolar splitting, and the magnitude of this splitting can be different for stereoisomers, allowing for their spectral discrimination. nih.govacs.org This technique can be particularly powerful for quantifying isotopic enantiomers or diastereomers.
Use of Chiral Shift Reagents and Anisotropic Media
To resolve the signals of stereoisomers and facilitate the determination of enantiomeric or diastereomeric purity, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) are commonly employed. researchgate.net Quinine itself and its derivatives are well-known to act as effective CSAs for other classes of molecules, forming transient diastereomeric complexes with analytes through non-covalent interactions like hydrogen bonding. researchgate.netnih.govwiley-vch.de Conversely, to analyze a quinine derivative, other chiral agents can be used. These agents, when added to the NMR sample, induce chemical shift non-equivalence (ΔΔδ) for the corresponding nuclei of the different stereoisomers present. researchgate.net Lanthanide-based chiral shift reagents, such as Eu(dpm)₃, can also be used to spread out proton resonances and simplify spectral analysis by inducing significant shifts in nearby protons. scirp.org
Anisotropic media, such as polypeptide liquid crystals dissolved in organic solvents, offer another sophisticated approach. nih.govresearchgate.net When a molecule like this compound is dissolved in such a medium, it becomes partially aligned with the magnetic field. This alignment reintroduces residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), which are normally averaged to zero in isotropic solution. researchgate.net These parameters are highly dependent on the molecule's structure and orientation, providing powerful long-range structural constraints for the validation or refutation of proposed stereochemical structures. nih.govresearchgate.net
| Technique | Application for this compound | Typical Information Obtained |
| ¹H, ¹³C, 2D NMR | Basic structural framework and stereochemistry. | Atom connectivity, chemical shifts, coupling constants, conformation. |
| ²H NMR | Direct detection of deuterium label. | Confirmation of deuteration, chiral discrimination in anisotropic media. |
| Chiral Shift Reagents | Determination of diastereomeric purity. | Chemical shift non-equivalence (ΔΔδ) between stereoisomers. |
| Anisotropic Media | Absolute stereochemical and conformational analysis. | Residual Dipolar Couplings (RDCs), Residual Chemical Shift Anisotropies (RCSAs). |
Vibrational Spectroscopy (FT-IR, Raman, VCD) for Conformational and Chiroptical Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a detailed fingerprint that is sensitive to both chemical structure and three-dimensional arrangement (conformation). researchgate.net
Raman spectroscopy is particularly sensitive to the vibrations of the non-polar quinoline aromatic system and the C=C bond of the vinyl group. researchgate.net The strongest Raman band in quinine is typically associated with a symmetric stretching mode of the quinoline ring, which is sensitive to the local chemical environment. researchgate.net
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov VCD provides detailed information about the absolute configuration and conformational preferences of the molecule in solution. A VCD spectrum consists of positive and negative bands, creating a unique signature for a specific enantiomer. For this compound, the VCD spectrum is a composite of contributions from its multiple chiral centers. The experimental VCD spectrum can be compared with spectra predicted by density functional theory (DFT) calculations for different possible stereoisomers and conformers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's absolute configuration and dominant solution-state conformation. nih.gov
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch | FT-IR | ~3200-3600 | Confirms presence of hydroxyl groups at C3 and C9. |
| C-D Stretch (vinyl) | FT-IR, Raman | ~2200-2300 | Confirms deuterium labeling. |
| C=C/C=N Stretch (quinoline) | FT-IR, Raman | ~1500-1650 | Characteristic fingerprint of the aromatic core. |
| Quinoline Ring Breathing | Raman | ~1370-1390 | Strong signal, sensitive to local environment and protonation state. |
| C-O Stretch | FT-IR | ~1050-1250 | Corresponds to hydroxyl and methoxy (B1213986) groups. |
High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and isotopic purity of this compound. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with extremely high accuracy (typically within 5 ppm). researchgate.net
This precision allows for the unambiguous determination of the molecular formula. For this compound (C₂₀H₂₁D₃N₂O₃), the expected exact mass of the protonated ion would be calculated and compared to the experimentally measured value. A close match confirms the successful synthesis, including the incorporation of the three deuterium atoms and one additional oxygen atom compared to native quinine. HRMS can also be used to assess isotopic purity by analyzing the relative intensities of the signals corresponding to the d₀, d₁, d₂, and d₃ species. researchgate.net
Verification of Deuterium Labeling Pattern via MS/MS
Tandem Mass Spectrometry (MS/MS) is employed to confirm that the deuterium atoms are located specifically on the vinyl group. In an MS/MS experiment, the precursor ion of interest (the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed by the second mass analyzer.
The fragmentation pattern of quinine and its derivatives is well-studied. A key fragmentation pathway involves the cleavage of the bond between the quinoline and quinuclidine moieties. The resulting fragment ions will either retain or lose the vinyl group. By comparing the MS/MS spectrum of this compound with that of its non-deuterated analog, the location of the label can be confirmed. Fragments containing the vinyl group will show a mass shift of +3 Da, while fragments that have lost this group will have the same mass as those from the non-deuterated compound. This provides definitive evidence for the site-specific nature of the isotopic labeling. For instance, a common fragment ion for quinine is at m/z 136, corresponding to the quinuclidine portion; in the deuterated analogue, this fragment would be expected to shift if it retains the vinyl-d3 group.
| Ion | Expected m/z (for C₂₀H₂₁D₃N₂O₃) | Significance |
| [M+H]⁺ | 344.20 | Confirms molecular formula and deuterium incorporation. |
| MS/MS Fragments | Variable | Fragmentation pattern confirms the core structure and location of the deuterium label. |
X-ray Crystallography for Absolute Configuration Determination (where single crystals are obtainable)
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The technique requires the growth of a high-quality single crystal, which can sometimes be a limiting step.
If a suitable crystal of this compound can be obtained, diffraction data is collected by irradiating the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom (except hydrogen, which is typically inferred) in the crystal lattice. rsc.org
To determine the absolute configuration (e.g., to distinguish the (3R) isomer from the (3S) isomer), the anomalous dispersion effect is utilized. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, small differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l) occur. researchgate.net Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true absolute stereochemistry of all chiral centers in the molecule. nih.gov For organic molecules containing only light atoms like C, H, N, and O, this effect is weak, but modern diffractometers and methods often allow for successful determination. nih.gov The resulting crystal structure would provide definitive proof of the (3R) configuration at the C3 position and confirm the known configurations at the other chiral centers of the quinine scaffold. nih.gov
Role of 3r 3 Hydroxy Quinine Vinyl D3 As a Precursor and in Chemical Synthesis
Derivatization Chemistry and Functionalization Strategies of (3R)-3-Hydroxy Quinine-vinyl-d3
The chemical architecture of this compound offers multiple sites for functionalization, making it a versatile building block. The key reactive centers include the quinoline (B57606) nitrogen, the quinuclidine (B89598) tertiary amine, the C9-hydroxyl group, the vinyl group, and, notably, the C3-hydroxyl group on the quinuclidine core.
The derivatization of the C3-hydroxyl group presents a unique opportunity to fine-tune the steric and electronic properties of the molecule. Standard organic transformations can be envisioned for this secondary alcohol:
Esterification and Etherification: The C3-hydroxyl group can be readily converted to a variety of esters and ethers. This functionalization can be used to introduce new functionalities, modify solubility, or act as a protecting group during multi-step syntheses.
Oxidation: Oxidation of the C3-hydroxyl group would yield the corresponding ketone, 3-oxo-quinine. This transformation opens up another avenue for derivatization through reactions at the carbonyl group, such as the formation of imines or enamines, or for use as a ligand in coordination chemistry.
Substitution: While more challenging, nucleophilic substitution at the C3 position, potentially via activation of the hydroxyl group, could lead to the introduction of a range of other functional groups.
The vinyl group, while deuterated, retains its reactivity and can be a handle for various modifications, including hydrogenation to an ethyl group (as seen in hydroquinine (B45883) derivatives), oxidation, or participation in polymerization reactions. The interplay of these functionalization strategies allows for the creation of a diverse library of derivatives from a single precursor.
Application as a Chiral Auxiliary in Asymmetric Organic Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting their chirality to a prochiral substrate to control the stereochemical outcome of a reaction. While the use of quinine (B1679958) itself as a chiral auxiliary has been explored, the specific application of (3R)-3-Hydroxy Quinine derivatives in this context is less documented. However, the inherent chirality of the molecule, with its multiple stereocenters, makes it a promising candidate.
The general principle involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective transformation, and then cleaving the auxiliary for recycling. The C3-hydroxyl group of (3R)-3-Hydroxy Quinine could serve as a covalent attachment point for a substrate, for instance, through an ester linkage. The rigid bicyclic structure of the quinuclidine core and the steric bulk of the quinoline ring would then create a defined chiral environment around the reaction center, directing the approach of reagents to one face of the substrate.
| Potential Asymmetric Reaction | Role of (3R)-3-Hydroxy Quinine Auxiliary | Expected Outcome |
| Diels-Alder Reaction | Dienophile attached to the C3-hydroxyl group | Control of endo/exo and facial selectivity |
| Aldol (B89426) Addition | Enolate derived from a substrate esterified at C3 | Diastereoselective formation of new stereocenters |
| Alkylation | Enolate of a C3-esterified substrate | Enantioselective introduction of an alkyl group |
This table presents hypothetical applications based on the principles of chiral auxiliary-controlled reactions.
Development of Novel Quinine-Based Chiral Ligands and Organocatalysts
The most significant application of Cinchona alkaloids lies in the field of catalysis. They can function as chiral ligands for metal-catalyzed reactions or as organocatalysts, activating substrates through non-covalent interactions.
Design Principles for Stereoselective Catalysis
The efficacy of Cinchona alkaloid-based catalysts stems from their bifunctional nature. The quinuclidine nitrogen acts as a Lewis base, while the C9-hydroxyl group can act as a hydrogen-bond donor. This cooperative activation of both the nucleophile and the electrophile in a spatially defined manner is key to achieving high stereoselectivity.
Modification at the C3 position with a hydroxyl group introduces an additional hydrogen-bonding site. This could lead to more complex and potentially more rigid transition states, enhancing enantioselectivity. The design of new catalysts based on (3R)-3-Hydroxy Quinine would involve leveraging this additional functionality, potentially creating a trifunctional catalyst.
Integration into Polymeric Architectures for Heterogeneous Catalysis
Immobilizing catalysts onto solid supports, such as polymers, offers significant advantages in terms of catalyst recovery and reuse, making processes more sustainable and cost-effective. The vinyl group of this compound is an ideal handle for incorporation into polymeric structures.
Copolymerization of a derivatized (3R)-3-Hydroxy Quinine monomer with a suitable backbone polymer could yield a heterogeneous catalyst. The porous nature of such polymers can create chiral microenvironments that mimic the active sites of enzymes, potentially leading to enhanced catalytic activity and selectivity. Research on hydroquinine-based polymers has shown promise in creating effective delivery vehicles for nucleic acids, and similar principles of polymer design could be applied to create novel catalytic materials.
Multistep Synthetic Pathways Initiated from this compound toward Complex Molecules
Natural products often serve as starting points for the synthesis of other complex molecules, a strategy known as "chiral pool synthesis." this compound, with its rich stereochemistry and multiple functional groups, is a valuable starting material for such endeavors.
Synthetic pathways commencing from this precursor could involve a series of transformations that modify the core structure to generate novel, biologically active compounds. For example, ring-opening or rearrangement reactions of the quinuclidine skeleton could lead to new bicyclic or tricyclic systems not readily accessible by other means. The synthesis of analogs of other natural products or the creation of diversity-oriented libraries for drug discovery are also potential applications. While specific examples starting from (3R)-3-Hydroxy Quinine are not yet prevalent in the literature, the extensive history of modifying the quinine scaffold points to a rich field of possibilities.
Computational Chemistry and Theoretical Modeling of 3r 3 Hydroxy Quinine Vinyl D3
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of cinchona alkaloids. nih.gov These calculations provide a molecular-level understanding of how the distribution of electrons and the geometry of the molecule govern its chemical behavior, which is especially crucial for its role in catalysis. researchgate.netnih.gov
DFT studies on cinchona alkaloid derivatives have successfully rationalized the origin of stereoselectivity in organocatalyzed reactions. nih.gov By modeling the catalyst, substrates, and transition states, researchers can determine how steric and dispersion interactions orchestrated by the catalyst's geometry favor the formation of one stereoisomer over another. nih.gov For instance, investigations into reactions catalyzed by primary amines derived from quinine (B1679958) show that the atroposelection is controlled by the catalyst's geometry, which facilitates an optimal orbital overlap for the desired product. nih.gov
The choice of computational method is critical for accuracy. Due to the importance of non-covalent interactions in these systems, DFT functionals that account for dispersion, such as M05-2X and M06-2X, are often recommended. nih.gov Likewise, the use of robust basis sets, like split-valence triple-ζ with diffuse and polarization functions, is advised to accurately model the electronic properties and long-range interactions that are characteristic of cinchona alkaloids. nih.gov
Table 1: Commonly Used DFT Functionals for Cinchona Alkaloid Studies
| Functional | Key Features | Typical Application | Reference |
|---|---|---|---|
| B3LYP | Hybrid functional, widely used as a baseline. | Geometry optimization and energetics. | nih.gov |
| M05-2X | High-nonlocality functional, good for non-covalent interactions. | Correcting energetics, studying reaction mechanisms. | nih.gov |
| M06-2X | High-nonlocality functional with broad applicability. | Accurate energetics for systems with dispersion forces. | nih.gov |
| M06-L | Local functional with good performance for transition metals. | Can be used for broader organocatalysis studies. | nih.gov |
These QM methods allow for the prediction of various properties that influence reactivity, such as charge distribution, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, providing a predictive model for how (3R)-3-Hydroxy Quinine-vinyl-d3 would interact with other reagents.
Molecular Dynamics Simulations for Conformational Landscape Analysis
The catalytic efficacy and biological activity of cinchona alkaloids are intrinsically linked to their conformational flexibility. researchgate.netmdpi.com Molecular dynamics (MD) simulations are a key computational technique used to explore the vast conformational landscape of these molecules, revealing the different shapes they can adopt and the energetic relationships between them. mdpi.comnih.gov
MD simulations track the atomic motions of a molecule over time, providing a dynamic picture of its behavior in solution or other environments. nih.gov This approach is perfectly suited to describe the atomic motions and conformational dynamics of flexible molecules. mdpi.com For complex systems, enhanced sampling techniques like replica exchange molecular dynamics (REMD) may be used to overcome energy barriers and more thoroughly sample the conformational space. mdpi.com
Studies on related cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine, have utilized quantum chemical molecular dynamics followed by principal component analysis to investigate the full conformational space. semanticscholar.org This methodology allows for the identification of all stable conformers and an understanding of how structural modifications, such as protonation or methylation of the quinuclidine (B89598) nitrogen, alter the conformational preferences. semanticscholar.org For example, protonation of the quinuclidine nitrogen was shown to stabilize conformers that feature an intramolecular hydrogen bond, a factor that significantly influences the molecule's orientation and reactivity. semanticscholar.org Analysis of the simulation trajectories reveals that the conformational equilibrium can be influenced by the solvent, highlighting the importance of the environment in determining molecular shape. researchgate.net The resulting conformational ensemble can then be used to understand how a molecule like this compound might adapt its shape to bind to a receptor or substrate. nih.govnih.gov
Table 2: Representative Findings from Conformational Analysis of Cinchonidine (CD)
| Derivative | Key Finding | Implication for Conformational Space | Reference |
|---|---|---|---|
| Cinchonidine (CD) | Multiple stable conformers exist. | The molecule is highly flexible with several low-energy states. | semanticscholar.org |
| Protonated CD | Stabilization of conformers with an intramolecular N–H∙∙∙O hydrogen bond. | Protonation restricts conformational freedom and favors a more "closed" or compact geometry. | semanticscholar.org |
| Methylated CD | Reduction of the domain of internal coordinates. | Prevents hydrogen bond formation and alters the accessible conformational space. | semanticscholar.org |
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, CD, VCD)
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a bridge between a molecule's calculated structure and its experimental spectrum. nih.govyoutube.com DFT calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) spectra for molecules as complex as quinine. nih.govnih.gov
The process often involves optimizing the molecule's geometry and then calculating the relevant spectroscopic parameters. youtube.com For NMR, the calculated isotropic shielding values can be converted to chemical shifts using a linear scaling approach, which correlates the computed values against experimental data for a set of known molecules. youtube.com This combined experimental and computational approach has been successfully applied to quinine, where DFT calculations helped establish that specific conformers are preferred in aqueous solution and that the molecule's shape adapts upon complexation. nih.gov The use of 1D and 2D NMR techniques, supported by computational assignments, allows for the full and unambiguous assignment of ¹H and ¹³C peaks. magritek.com
Similarly, DFT calculations have been used to assign vibrational modes in the Raman spectra of quinine. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confidently assign complex bands in the fingerprint region to specific molecular motions. nih.gov This synergy between theory and experiment is crucial for accurately characterizing the structure and behavior of this compound from its spectroscopic data.
Table 3: Example of DFT-Assisted NMR Signal Assignment for Quinine
| Atom | Experimental ¹H (ppm) | Experimental ¹³C (ppm) | Computational Insight | Reference |
|---|---|---|---|---|
| H20 | 8.33 | 147.6 | Assigned based on chemical shift and coupling patterns, confirmed with 2D NMR. | magritek.com |
| H21 | 7.59 | 131.3 | Assigned based on chemical shift and coupling patterns, confirmed with 2D NMR. | magritek.com |
| H12 | 4.9 | 71.5 | Tentative 1D assignment confirmed with ROESY "through-space" correlations. | magritek.com |
| C22 | - | 157.3 | Downfield signal assigned based on its characteristic chemical shift. | magritek.com |
Elucidation of Reaction Pathways and Transition States in Mechanistic Studies
One of the most powerful applications of computational chemistry is the elucidation of detailed reaction mechanisms. nih.govnih.gov For catalytic processes involving cinchona alkaloids, QM calculations can map out the entire energy profile of a reaction, including reactants, intermediates, transition states, and products. nih.gov
These studies provide a dynamic view of the chemical transformation, revealing the precise sequence of bond-making and bond-breaking events. By calculating the energies of transition states, researchers can understand the kinetic barriers of a reaction and rationalize why certain pathways are favored over others. nih.gov For example, in the primary amine-catalyzed desymmetrization of N-(2-t-butylaryl)maleimide, DFT calculations showed that the reaction proceeds through a closed, cyclical transition state geometry, which is crucial for activating both reaction partners. nih.gov The model also demonstrated that endo transition states are highly favored over exo ones, explaining the observed product distribution. nih.gov
Such mechanistic investigations are vital for understanding the source of enantioselectivity. researchgate.net Computational models can pinpoint the key interactions—such as hydrogen bonding or π-π stacking between the catalyst and substrate—that stabilize the transition state leading to the major enantiomer. researchgate.net This knowledge is not only academically interesting but also provides a rational basis for designing more efficient and selective catalysts. nih.gov The insights gained from studying quinine-based catalysts can be directly applied to predict the catalytic behavior of derivatives like this compound.
Future Research Directions and Emerging Applications
Potential of (3R)-3-Hydroxy Quinine-vinyl-d3 in Advanced Materials Science
The unique structural and chiral properties of cinchona alkaloids have long been harnessed in materials science, particularly in the development of functional polymers and catalysts. nih.gov The introduction of this compound into this field opens up new avenues for creating advanced materials with tailored properties.
Researchers have successfully anchored cinchona alkaloids to polymer backbones, creating recyclable and reusable catalysts for various chemical transformations. nih.gov These polymer-supported catalysts combine the high enantioselectivity of the alkaloid with the practical benefits of a solid support, such as ease of separation from the reaction mixture and reduced environmental impact. The vinyl-d3 group in this compound provides a reactive handle for polymerization or for grafting onto existing polymer surfaces. The deuterium (B1214612) labeling can serve as a spectroscopic probe to study the catalyst's distribution and behavior within the polymer matrix.
Furthermore, copolymers incorporating cinchona alkaloids have been shown to exhibit interesting properties, such as acting as logic gates at the molecular level. nih.gov The derivatization of this compound and its subsequent polymerization could lead to novel "smart" materials that respond to specific chemical or physical stimuli. The inherent fluorescence of the quinoline (B57606) core, a characteristic feature of quinine (B1679958) and its derivatives, could be modulated through polymerization, leading to new sensory materials. wikipedia.org
Table 1: Potential Applications in Advanced Materials Science
| Application Area | Potential Role of this compound | Rationale |
| Polymer-Supported Catalysis | Chiral catalytic monomer for polymerization or grafting | The vinyl group allows for incorporation into polymer chains, creating heterogeneous catalysts with high enantioselectivity and recyclability. nih.gov |
| Functional Copolymers | Active component in "smart" materials | The cinchona alkaloid structure can impart responsiveness to stimuli, and the vinyl-d3 group facilitates copolymerization. nih.gov |
| Chiral Stationary Phases | Chiral selector for chromatographic separations | Cinchona alkaloids are effective chiral selectors; covalent bonding to a support via the vinyl group can create robust stationary phases. |
| Fluorescent Materials | Emitter in sensory and imaging materials | The quinoline core is fluorescent, and its properties can be tuned by creating polymeric structures. wikipedia.org |
Integration into High-Throughput Screening Platforms for Chiral Reaction Optimization
High-throughput screening (HTS) is a powerful methodology for the rapid discovery and optimization of catalysts for chemical reactions. Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts for asymmetric synthesis, making them prime candidates for HTS platforms. nih.govresearchgate.net The development of robust and efficient screening methods is crucial for unlocking the full potential of these catalysts.
The immobilization of this compound onto solid supports, such as polymers or silica (B1680970) gel, is a key strategy for its integration into HTS workflows. nih.gov This allows for the straightforward separation of the catalyst from the reaction products, enabling rapid analysis of multiple reactions in parallel. The vinyl-d3 group provides a versatile anchor for such immobilization.
Moreover, the unique spectroscopic signature of the deuterium label can be exploited in novel screening assays. For instance, solid-state NMR or Raman spectroscopy could potentially be used to monitor the state of the catalyst on the solid support during the reaction, providing valuable mechanistic insights in a high-throughput manner. The development of dimeric cinchona alkaloid catalysts has shown to significantly improve enantioselectivity in certain reactions, and HTS would be an ideal approach to screen libraries of such dimers, potentially including those derived from this compound. nih.gov
Table 2: Strategies for HTS Integration
| HTS Strategy | Role of this compound | Advantage |
| Immobilization on Solid Supports | Catalyst precursor with a reactive handle for attachment | Facilitates catalyst recycling and purification of products, essential for automated HTS. nih.gov |
| Parallel Synthesis of Derivatives | Core scaffold for creating a library of catalysts | Enables rapid screening of a diverse set of catalysts to identify the optimal one for a specific reaction. |
| Spectroscopic Tagging | Deuterium label as a unique spectroscopic marker | Allows for novel detection methods in HTS assays, potentially providing real-time mechanistic data. |
Exploration of Novel Analytical Methodologies Beyond Standard Characterization
The analysis of cinchona alkaloids and their metabolites often involves a suite of standard chromatographic and spectroscopic techniques. nih.gov However, the unique structural features of this compound, particularly its deuterated vinyl group, invite the exploration of more advanced and novel analytical methodologies.
Mass Spectrometry (MS): While routine MS is used for identification, advanced techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) could enable direct analysis from complex matrices with minimal sample preparation. rsc.org The known fragmentation patterns of the quinine core can be used for structural elucidation, and the deuterium label provides a distinct mass shift, aiding in the differentiation from non-deuterated analogues and in quantitative studies using isotope dilution methods. researchgate.net Chiral recognition in the gas phase using mass spectrometry has also been demonstrated for cinchona alkaloid dimers, a technique that could be applied to study the non-covalent interactions of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium label in the vinyl group offers significant advantages in NMR studies. While 1D and 2D NMR are standard for structural assignment of quinine, the deuterium atom can be used as a probe in deuterium NMR spectroscopy to study molecular dynamics and orientation in different environments. magritek.com Furthermore, the simplification of the 1H NMR spectrum in the vinyl region can aid in the analysis of complex mixtures or in studying intermolecular interactions.
Chiral Separation Techniques: The separation of cinchona alkaloid enantiomers and diastereomers is critical for their application in catalysis and as pharmaceuticals. While HPLC with chiral stationary phases is common, preparative supercritical fluid chromatography (SFC) is emerging as a scalable and efficient alternative for obtaining pure stereoisomers. nih.gov The development of novel chiral selectors based on or for the separation of this compound and its isomers is an active area of research.
Table 3: Advanced Analytical Methodologies
| Analytical Technique | Application to this compound | Specific Information Gained |
| ToF-SIMS | Direct analysis from surfaces or complex mixtures | Rapid qualitative screening and surface mapping without extensive sample preparation. rsc.org |
| Tandem MS (MS/MS) | Structural elucidation and quantitative analysis | Detailed fragmentation patterns for confirmation of identity and precise quantification via isotope dilution. researchgate.net |
| Deuterium NMR | Probing molecular dynamics and local environment | Information on the mobility and orientation of the vinyl group in different states (e.g., in a polymer matrix). |
| Supercritical Fluid Chromatography (SFC) | Preparative chiral separation | Efficient and scalable method to obtain high-purity stereoisomers. nih.gov |
Interdisciplinary Research Synergies with Bioorganic Chemistry (non-clinical, non-therapeutic focus)
The intersection of organic chemistry and biology, or bioorganic chemistry, provides a fertile ground for exploring the non-therapeutic applications of this compound. The inherent biological activity of its parent compounds, combined with its unique structural features, makes it a valuable tool for studying biological systems.
Fluorescent Probes: The quinoline moiety of quinine is fluorescent, and this property has been exploited to develop molecular probes. wikipedia.orgnih.gov this compound could be developed into a fluorescent sensor for specific analytes or to probe local environments in biological macromolecules. The vinyl group allows for its covalent attachment to proteins or nucleic acids, enabling the study of their structure and dynamics.
Molecular Recognition Studies: Cinchona alkaloids are known to interact with biomolecules, including peptides and DNA. nih.govnih.gov The use of this compound in such studies, particularly with techniques like NMR and MS, can provide detailed insights into the nature of these interactions. The deuterium label can serve as a "silent" point for spectroscopic analysis, allowing for the unambiguous assignment of signals and the determination of binding interfaces. Understanding these recognition events is fundamental to the design of new catalysts and functional materials.
Enzyme Inhibition and Mechanistic Studies: While avoiding therapeutic applications, this compound can be used as a tool to study enzyme mechanisms in a research context. For example, its interaction with metabolic enzymes like cytochrome P450s can be investigated to understand the metabolism of xenobiotics. researchgate.net The deuterated vinyl group can introduce a kinetic isotope effect, providing a powerful method for elucidating reaction mechanisms.
Table 4: Bioorganic Research Applications (Non-Clinical)
| Research Area | Application of this compound | Scientific Insight |
| Fluorescent Labeling | Covalent attachment to biomolecules as a fluorescent reporter | Probing protein conformation, DNA hybridization, and other biological processes. nih.govnih.gov |
| Molecular Recognition | Ligand in binding studies with peptides, proteins, or nucleic acids | Elucidating the forces and structural motifs that govern intermolecular interactions. nih.gov |
| Enzyme Mechanism Probing | Substrate or inhibitor for in vitro enzyme assays | Understanding enzyme active sites and reaction pathways through kinetic isotope effect studies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
